methyl 4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
Description
This compound features a benzothiophene core substituted at position 3 with a sulfonyl-piperazine group (bearing a 4-methoxyphenyl moiety) and a methyl ester at position 2. The 4-fluoro substituent on the benzothiophene ring enhances electronic stability and influences intermolecular interactions.
Properties
IUPAC Name |
methyl 4-fluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5S2/c1-28-15-8-6-14(7-9-15)23-10-12-24(13-11-23)31(26,27)20-18-16(22)4-3-5-17(18)30-19(20)21(25)29-2/h3-9H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJONNANFKMCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC(=C43)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Compounds with similar structures, such as piperazine derivatives, are known to modulate the pharmacokinetic properties of drug substances. They are found in biologically active compounds for a variety of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Biochemical Pathways
It is known that compounds with similar structures, such as indole derivatives, have diverse biological activities and affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that compounds with similar structures, such as piperazine derivatives, can positively modulate the pharmacokinetic properties of a drug substance.
Biological Activity
Methyl 4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (commonly referred to as G226-0234) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of G226-0234 is C21H21FN2O5S2, with a molecular weight of 440.52 g/mol. The compound features a benzothiophene core substituted with a sulfonamide group and a piperazine moiety, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of G226-0234 involves several steps, typically starting from commercially available precursors. The synthetic pathway often includes the formation of the piperazine derivative followed by the introduction of the sulfonyl and carboxylate groups.
Biological Activity
1. Antitumor Activity:
G226-0234 has shown promising results in preliminary bioassays against cancer cell lines. For instance, studies indicated that derivatives containing similar piperazine structures exhibited significant inhibition rates against various cancer cell lines, including leukemia HL-60 cells, with inhibition rates reaching up to 54.59% at specific concentrations .
2. Antimicrobial Activity:
The compound's antimicrobial properties have been evaluated against both Gram-positive and Gram-negative bacteria. Compounds with similar structural motifs have demonstrated moderate to excellent antibacterial activities, suggesting that G226-0234 may exhibit comparable effects .
3. Tyrosinase Inhibition:
Recent studies have explored the inhibitory effects of related compounds on tyrosinase, an enzyme involved in melanin production. Inhibitors derived from piperazine structures showed promising results in reducing melanin synthesis in B16F10 melanoma cells, indicating potential applications in skin whitening agents .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Inhibition Rate (%) | Concentration (μg/mL) |
|---|---|---|---|
| Antitumor | Leukemia HL-60 | Up to 54.59 | 40 |
| Antimicrobial | S. aureus | Moderate to Good | Varies |
| Tyrosinase Inhibition | B16F10 Cells | Significant | Low micromolar |
Research Insights
- Antitumor Studies : A study synthesized multiple derivatives related to G226-0234 and evaluated their activities against CDC25B, a crucial regulator in cell cycle progression. The results indicated that several analogs displayed high inhibition rates .
- Antimicrobial Screening : Various derivatives were screened for antimicrobial activity against common pathogens such as E. coli and K. pneumoniae. Results showed that certain compounds exhibited significant zones of inhibition, highlighting their potential as antimicrobial agents .
- Mechanistic Studies : Docking studies have been conducted to understand the binding interactions between G226-0234 and target enzymes like tyrosinase. These studies suggest that structural modifications can enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonyl}-1-Benzothiophene-2-Carboxylate (CAS 81018-05-5)
- Core Structure : Benzothiophene with a sulfonyl-piperazine group and ester substituent.
- Key Differences :
- Substituent Position : The piperazine-linked phenyl group is 3-methoxy (vs. 4-methoxy in the target compound). Meta-substitution reduces steric hindrance but may alter receptor affinity compared to para-substitution.
- Ester Group : Ethyl ester (vs. methyl), which may increase lipophilicity and metabolic stability due to slower esterase hydrolysis .
- Implications : The 4-methoxy group in the target compound likely enhances π-π stacking in hydrophobic binding pockets, while the methyl ester may improve solubility in polar solvents.
Pyrimidine-Based Sulfonylpiperazine Derivatives ()
- Core Structure : Pyrimidine ring instead of benzothiophene.
- Key Differences: Electron-Withdrawing Groups: Chloro and trifluoromethyl substituents on the phenyl ring (vs. methoxy). Synthetic Route: Similar sulfonylation of piperazine but with pyrimidine intermediates .
- Implications : The benzothiophene core in the target compound may offer superior aromatic stacking compared to pyrimidine, favoring interactions with planar biological targets.
Thiophene and Pyrazolopyrimidinone Derivatives ()
- Core Structures: Thiophene (compound 21) or pyrazolopyrimidinone (compound 5).
- Key Differences :
- Heterocycle Complexity : Thiophene lacks the fused benzene ring of benzothiophene, reducing aromatic surface area.
- Functional Groups : Trifluoromethylphenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating).
- Ketone Moieties : Butan-1-one substituents () introduce hydrogen-bond acceptors, altering pharmacokinetics .
- Implications : The target compound’s benzothiophene and methoxy groups may balance lipophilicity and polarity more effectively for blood-brain barrier penetration.
Coumarin-Piperazine Derivatives ()
- Core Structure : Chromen-2-one (coumarin) with a piperazine-propoxy chain.
- Key Differences :
- Implications : The target compound’s benzothiophene core lacks coumarin’s fluorescence but offers greater synthetic versatility for sulfonyl-piperazine modifications.
Structural and Functional Comparison Table
| Compound Class | Core Heterocycle | Piperazine Substituent | Ester/Ketone Group | Key Properties |
|---|---|---|---|---|
| Target Compound | Benzothiophene | 4-Methoxyphenyl | Methyl ester | High aromaticity, moderate solubility |
| Ethyl Benzothiophene Analog | Benzothiophene | 3-Methoxyphenyl | Ethyl ester | Increased lipophilicity |
| Pyrimidine Derivatives | Pyrimidine | 4-Chloro-2-(trifluoromethyl) | None | Electrophilic, low solubility |
| Thiophene Derivatives | Thiophene | 4-Trifluoromethylphenyl | Butan-1-one | Hydrogen-bond acceptor, rigid |
| Coumarin Derivatives | Chromen-2-one | 4-Methyl-benzyl | Propoxy chain | Fluorescent, highly polar |
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels and , involving sulfonylation of piperazine with benzothiophene intermediates. The 4-fluoro group may require selective fluorination techniques .
- Bioactivity : Compared to pyrimidine or thiophene analogs, the benzothiophene core’s extended conjugation may improve binding to serotonin or dopamine receptors. The 4-methoxy group’s para position optimizes steric and electronic interactions .
- Solubility and Metabolism : The methyl ester balances solubility and stability better than ethyl or ketone groups, as seen in and . Fluorine at position 4 may reduce oxidative metabolism, enhancing half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
